ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate
CAS No.:
Cat. No.: VC20211058
Molecular Formula: C30H32N4O4S
Molecular Weight: 544.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32N4O4S |
|---|---|
| Molecular Weight | 544.7 g/mol |
| IUPAC Name | ethyl 1-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C30H32N4O4S/c1-3-17-38-25-12-8-9-22(18-25)27-23(20-34(32-27)24-10-6-5-7-11-24)19-26-28(35)31-30(39-26)33-15-13-21(14-16-33)29(36)37-4-2/h5-12,18-21H,3-4,13-17H2,1-2H3/b26-19- |
| Standard InChI Key | LVCOZSLULBHMLM-XHPQRKPJSA-N |
| Isomeric SMILES | CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)OCC)C5=CC=CC=C5 |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)OCC)C5=CC=CC=C5 |
Introduction
Ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring and a thiazole moiety. Its molecular formula is C₃₁H₃₃N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of interest in medicinal chemistry due to its potential biological activities.
Structural Features
The compound's structure includes several key components:
-
Piperidine Ring: A six-membered ring containing one nitrogen atom.
-
Thiazole Moiety: A five-membered ring with sulfur and nitrogen atoms.
-
Pyrazole Substituent: A five-membered ring with two nitrogen atoms, substituted with phenyl and 3-propoxyphenyl groups.
These structural features contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific details on its synthesis are not widely available, similar compounds often require careful control of reaction conditions and reagents to achieve the desired structure.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, although detailed in vivo or in vitro studies are not readily available. Similar compounds with thiazole and pyrazole moieties have shown potential in various therapeutic areas, including anti-inflammatory and anticancer activities.
Similar Compounds
Similar compounds include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-(5-{[1-(2-hydroxyphenyl)-3-(propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin) | Contains imidazolidine; potential anti-inflammatory | Moderate |
| Ethyl 2-[4-(2-methylphenyl)-thiazol-2(3H)-one] | Thiazole derivative; antimicrobial properties | High |
| Ethyl 1-(2-methylphenyl)-3-(propoxyphenyl)pyrazole | Pyrazole derivative; anticancer activity | High |
These compounds highlight the diversity of biological activities associated with similar structural motifs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume